
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide, commonly known as FMA-PT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FMA-PT is a thiomorpholine-based compound that has been synthesized through a multi-step process involving various chemical reactions.
Scientific Research Applications
Synthesis and Structural Studies
Research on compounds structurally related to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide has focused on their synthesis, crystal structure, and vibrational properties. Studies involving similar compounds have demonstrated the utility of various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR spectroscopy, and MS, for structural determination. X-ray diffraction and DFT calculations have also been employed to optimize molecular structures and analyze intermolecular interactions within crystal assemblies (Hong Sun et al., 2021).
Reaction Mechanisms
Investigations into the reactivity of furan-2-ylmethyl groups, akin to the furan component of this compound, have revealed insights into decarboxylative Claisen rearrangement reactions. These studies show the transformation of furan-2-ylmethyl tosylacetates into heteroaromatic products, demonstrating the synthetic potential of furan derivatives in organic chemistry (D. Craig et al., 2005).
Pharmacological Potential
Research on pyrolin derivatives, including compounds with structural similarities to this compound, has explored their potential pharmacological applications. Synthesis and evaluation of these derivatives have identified promising anti-exudative properties, indicating potential therapeutic uses (N. Chalenko et al., 2019).
Antituberculosis Activity
Compounds structurally related to this compound have been synthesized and evaluated for their anti-tuberculosis activity. This research underscores the potential of such compounds in developing new treatments for tuberculosis (Yuefei Bai et al., 2011).
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-4-2-5-16(12-15)13-19(22)20-14-17(18-6-3-9-23-18)21-7-10-24-11-8-21/h2-6,9,12,17H,7-8,10-11,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNBMMZVGGPFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-methylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2755628.png)
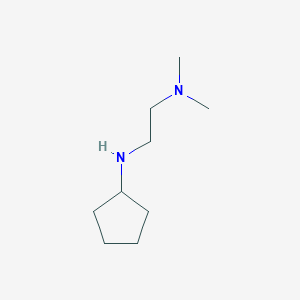
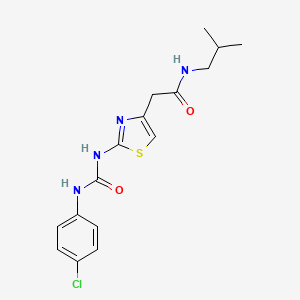
![N-benzyl-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2755634.png)

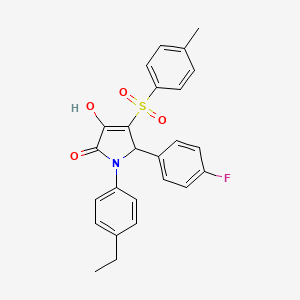
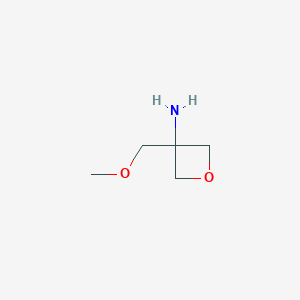
![2-cyclohexyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2755639.png)
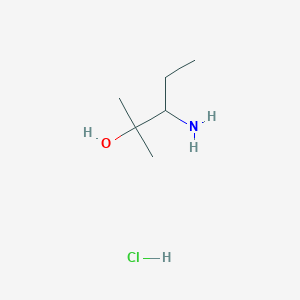
![2-(2,6-Difluorobenzenesulfonamido)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide](/img/structure/B2755641.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2,6-difluorophenyl)ethanone](/img/structure/B2755642.png)
![N-(2,6-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2755644.png)
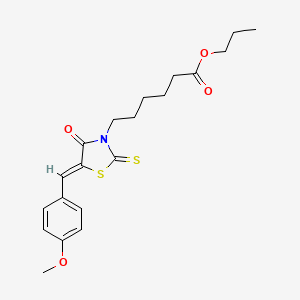
![1-[2-(Methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride](/img/structure/B2755651.png)
